1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine
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Overview
Description
1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is a complex organic compound with a unique structure that includes multiple aromatic rings and a phosphorus-containing dioxaphosphocine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the production would likely involve similar synthetic routes as those used in laboratory settings, scaled up to industrial quantities.
Chemical Reactions Analysis
Types of Reactions
1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atoms or reduce the aromatic rings.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the chlorine atoms could yield a variety of substituted aromatic compounds.
Scientific Research Applications
1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine has several scientific research applications, including:
Chemistry: Used as a chiral catalyst in asymmetric synthesis reactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism of action of 1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
Bis(4-chlorophenyl) sulphone: Similar in structure but lacks the dioxaphosphocine moiety.
Bis(4-chlorophenyl) disulfide: Contains sulfur atoms instead of phosphorus, leading to different chemical properties.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane: A simpler structure with fewer functional groups.
Uniqueness
1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine is unique due to its complex structure, which includes multiple aromatic rings and a phosphorus-containing dioxaphosphocine moiety. This structure imparts unique chemical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C33H29Cl2O3P |
---|---|
Molecular Weight |
575.5 g/mol |
IUPAC Name |
1,10-bis(4-chlorophenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine |
InChI |
InChI=1S/C33H29Cl2O3P/c1-31(2)17-33-18-32(3,4)26-16-14-24(20-7-11-22(35)12-8-20)30(28(26)33)38-39(36)37-29-23(13-15-25(31)27(29)33)19-5-9-21(34)10-6-19/h5-16,36H,17-18H2,1-4H3 |
InChI Key |
CCHPOPIFCIKUJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC23CC(C4=C2C(=C(C=C4)C5=CC=C(C=C5)Cl)OP(OC6=C(C=CC1=C36)C7=CC=C(C=C7)Cl)O)(C)C)C |
Origin of Product |
United States |
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